![molecular formula C24H20N2O3 B2937364 4-[4-(3,4-Dimethylphenyl)phthalazin-1-yl]oxy-3-methoxybenzaldehyde CAS No. 326608-15-5](/img/structure/B2937364.png)

4-[4-(3,4-Dimethylphenyl)phthalazin-1-yl]oxy-3-methoxybenzaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

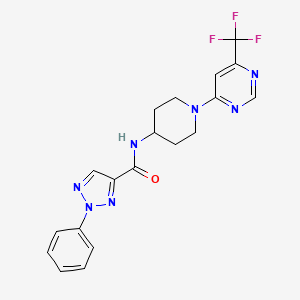

Molecular Structure Analysis

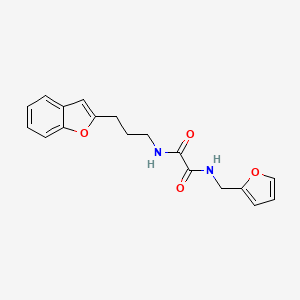

The molecular structure of this compound consists of a phthalazine ring attached to a dimethylphenyl group and a methoxybenzaldehyde group. The exact structure and its analysis are not available in the retrieved literature.Scientific Research Applications

Molecular Structure and Crystallization

The compound under discussion, related to 4-methoxybenzaldehyde and phthalazin-1-yl derivatives, exhibits intriguing crystallization behavior. For instance, the title compound, analyzed in the context of crystallography, crystallizes with two independent molecules in the asymmetric unit, showing coplanarity between phthalazin-1-yl and 4-methoxybenzaldehyde groups. This crystalline arrangement suggests potential applications in materials science for the development of novel crystalline materials with specific optical or electronic properties. The intermolecular hydrogen bonding observed indicates potential for further chemical modifications and applications in the design of molecular recognition systems or crystal engineering (Butcher et al., 2007).

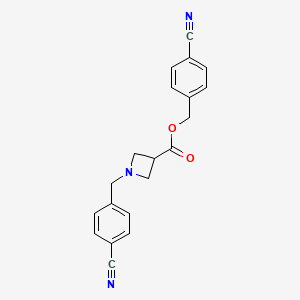

Precursors to DNA Intercalators

Research into benzo-substituted phthalazines, which can serve as potential precursors to DNA intercalators, reveals the versatility of compounds related to the one . Such derivatives are synthesized through various chemical reactions, highlighting their potential in medicinal chemistry for the development of drugs targeting DNA interactions, which could be pivotal in cancer therapy or as antimicrobial agents (Tsoungas & Searcey, 2001).

Luminescence Sensing

Lanthanide(III)-organic frameworks incorporating dimethylphenyl imidazole dicarboxylate-based structures show selective sensitivity to benzaldehyde-based derivatives. This property is crucial for the development of novel luminescence sensors for chemicals, showcasing the compound's potential application in chemical sensing and environmental monitoring (Shi et al., 2015).

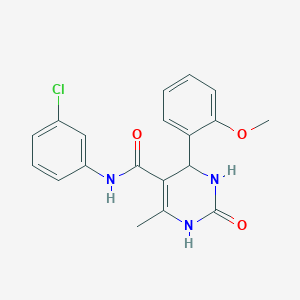

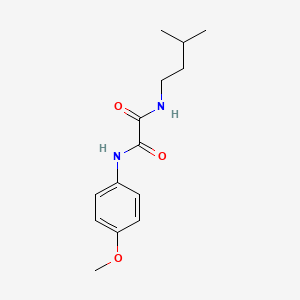

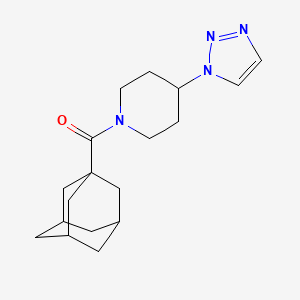

Synthesis of Novel Organic Compounds

The reactivity of derivatives related to 4-methoxybenzaldehyde towards various chemical reactions is instrumental in synthesizing novel organic compounds. For example, the synthesis of triazolyl methoxy-phenyl indazolo[2,1-b]phthalazine-trione derivatives through a one-pot multi-component reaction highlights the compound's utility in organic synthesis. Such derivatives have potential applications in pharmaceuticals, agrochemicals, and materials science (Salehi et al., 2012).

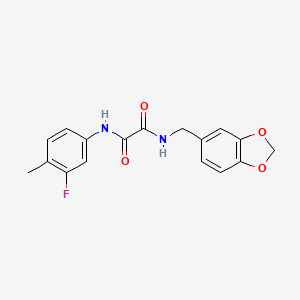

Aggregation Induced Emission

Investigations into the photophysical properties of methoxybenzaldehyde derivatives demonstrate aggregation-induced emission (AIE) characteristics. This property is significant for developing new materials for optoelectronics, including light-emitting diodes (LEDs) and fluorescence sensors. The ability to control emission properties through molecular aggregation opens avenues for research in materials science, aiming at creating more efficient and versatile optoelectronic devices (Dineshkumar & Muthusamy, 2016).

Future Directions

Mechanism of Action

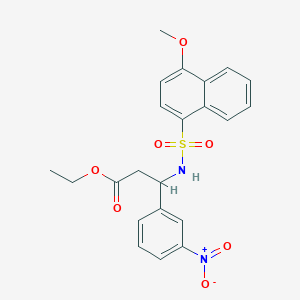

Target of Action

A similar compound, ddt26, has been shown to exhibit potent inhibitory activity againstBRD4 . BRD4 is a member of the bromodomain and extra-terminal (BET) family of proteins, which play a key role in gene transcription.

Mode of Action

Based on the activity of similar compounds, it can be hypothesized that it might interact with its target protein, potentially altering its function and leading to changes in gene transcription .

Pharmacokinetics

The molecular weight of the compound is384.435 , which could influence its pharmacokinetic properties. Generally, compounds with a molecular weight under 500 have better absorption and distribution.

properties

IUPAC Name |

4-[4-(3,4-dimethylphenyl)phthalazin-1-yl]oxy-3-methoxybenzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N2O3/c1-15-8-10-18(12-16(15)2)23-19-6-4-5-7-20(19)24(26-25-23)29-21-11-9-17(14-27)13-22(21)28-3/h4-14H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBSIRQQVNZTJDT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=NN=C(C3=CC=CC=C32)OC4=C(C=C(C=C4)C=O)OC)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[4-(3,4-Dimethylphenyl)phthalazin-1-yl]oxy-3-methoxybenzaldehyde | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(4-phenylpiperazin-1-yl)propyl]adamantane-1-carboxamide](/img/structure/B2937283.png)

![N-[4-(2-Methylimidazol-1-yl)butyl]prop-2-enamide](/img/structure/B2937287.png)

![5-tert-butyl-3-(4-chlorophenyl)-N-(2-morpholin-4-ylethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2937298.png)

![2-(benzo[d]oxazol-2-ylthio)-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)acetamide](/img/structure/B2937299.png)

![N-allyl-2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2937300.png)